NGFI-C protein - 139874-91-2

NGFI-C protein

Catalog Number: EVT-1522307
CAS Number: 139874-91-2
Molecular Formula: H8O12Si8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NGFI-C protein, also known as nerve growth factor-induced protein C, is a member of the zinc finger transcription factor family, which plays a crucial role in gene regulation in response to various stimuli. This protein is primarily expressed in neuronal tissues and is involved in the early response to nerve growth factor stimulation. Its structure features three Cys2-His2 zinc fingers, which facilitate specific binding to DNA sequences, thereby influencing transcriptional activity.

Source

NGFI-C is induced in response to nerve growth factor and other stimuli, particularly in neuronal cell lines such as PC12 cells. The gene encoding NGFI-C was first identified through its rapid induction following nerve growth factor treatment, highlighting its role in neuronal signaling and plasticity .

Classification

NGFI-C belongs to the immediate-early gene category, which are genes activated rapidly and transiently in response to cellular signals. It is classified under the G(C/G)G or GSG element-binding protein family, alongside other members like NGFI-A and Krox-20. These proteins share homologous DNA-binding domains and are characterized by their ability to bind to specific DNA motifs, influencing various biological processes .

Synthesis Analysis

Methods

The synthesis of NGFI-C protein can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis systems. In vitro translation systems using eukaryotic or prokaryotic cell extracts are commonly employed.

Technical Details

  1. Recombinant Expression: The NGFI-C gene can be cloned into expression vectors suitable for bacterial or eukaryotic systems. Following transformation into host cells (e.g., Escherichia coli or mammalian cells), the cells are cultured under conditions that promote protein expression.
  2. Cell-Free Systems: These systems utilize lysates from cells that contain the necessary machinery for translation. For proper folding and post-translational modifications such as disulfide bond formation, additives like oxidized glutathione and protein disulfide isomerase may be included .
Molecular Structure Analysis

Structure

The molecular structure of NGFI-C is characterized by three zinc finger motifs that facilitate its interaction with DNA. Each zinc finger consists of a zinc ion coordinated by cysteine and histidine residues, allowing for stable folding and specific DNA binding.

Data

Structural studies have shown that the zinc fingers of NGFI-C bind to the consensus sequence GCGGGGGCG with high affinity, although variations exist among different family members . Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been utilized to elucidate these structures.

Chemical Reactions Analysis

Reactions

NGFI-C engages in several biochemical reactions primarily involving DNA binding and transcriptional activation. The binding of NGFI-C to its target DNA sequences can result in the recruitment of additional transcriptional machinery, leading to enhanced gene expression.

Technical Details

  1. DNA Binding: The interaction between NGFI-C and its target DNA is mediated through its zinc finger domains, which recognize specific nucleotide sequences.
  2. Transcriptional Activation: Upon binding to DNA, NGFI-C can recruit coactivators or interact with other transcription factors, facilitating the transcription of downstream target genes .
Mechanism of Action

Process

The mechanism of action for NGFI-C involves its rapid induction upon stimulation by nerve growth factor or similar signals. Once expressed, NGFI-C translocates to the nucleus where it binds to specific DNA sequences.

Data

Upon binding, NGFI-C modifies chromatin structure and recruits RNA polymerase II and associated factors to initiate transcription of target genes involved in neuronal development and plasticity . This process underscores its role in cellular responses to environmental changes.

Physical and Chemical Properties Analysis

Physical Properties

NGFI-C is a soluble protein that exhibits stability under physiological conditions. Its stability is influenced by the presence of disulfide bonds formed between cysteine residues during folding.

Chemical Properties

  1. Molecular Weight: The molecular weight of NGFI-C is approximately 30 kDa.
  2. Isoelectric Point: The isoelectric point varies depending on post-translational modifications but typically falls within a neutral pH range.

Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure content, indicating a predominance of alpha-helices and beta-sheets characteristic of globular proteins .

Applications

Scientific Uses

NGFI-C has significant applications in neuroscience research due to its role in neuronal signaling pathways. It serves as a model for studying immediate-early gene expression and transcriptional regulation mechanisms:

  • Neurobiology: Understanding how NGFI-C regulates genes involved in neuronal survival and differentiation.
  • Therapeutic Targets: Investigating potential roles in neurodegenerative diseases where signaling pathways may be disrupted.
  • Gene Regulation Studies: Utilizing NGFI-C as a tool for exploring transcriptional control mechanisms in various cellular contexts .
Structural Characterization of NGFI-C Protein

Zinc Finger Domain Architecture

The DNA-binding functionality of NGFI-C resides entirely within its C-terminal zinc finger domain, which adopts a characteristic three-finger fold stabilized by zinc ion coordination. This domain spans approximately 83 amino acids and represents the core molecular machinery for genomic target recognition.

Cys2/His2 Zinc Finger Motif Composition

NGFI-C possesses three tandemly arranged Cys2/His2 (C2H2) zinc finger motifs (residues 330-412 in human NGFI-C), constituting its minimal DNA-binding domain [2] [5]. Each finger follows a conserved ββα tertiary structure organized around a central zinc ion chelated by two cysteine and two histidine residues (Cys-X~2~-Cys-X~12~-His-X~3~-His) [3] [9]. The tandem array forms a compact, curved structure capable of embedding within the DNA major groove. Finger 1 (most N-terminal) and Finger 3 (C-terminal) primarily mediate DNA backbone contacts, while Finger 2, particularly its α-helical recognition helix, plays a dominant role in base-specific readout through residues at positions -1, 2, 3, and 6 relative to the helix start [3] [9].

Table 1: Key Residues in NGFI-C C2H2 Zinc Fingers

Finger PositionZinc Ligating ResiduesCritical Recognition Helix ResiduesPrimary Function
Finger 1 (N-term)C330, C333, H346, H349R340, R341DNA backbone contact, stabilization
Finger 2 (Central)C350, C353, H366, H369R357, H360, R363, R364Base-specific recognition (GCG elements)
Finger 3 (C-term)C370, C373, H386, H389K377, R381DNA backbone contact, auxiliary specificity

DNA-Binding Specificity and GCGGGGGCG (GSG) Element Recognition

NGFI-C exhibits high-affinity binding to the 9-bp consensus sequence 5'-GCGGGGGCG-3', termed the GSG element [2]. This specificity arises from direct hydrogen bonding and van der Waals contacts between amino acid side chains in the zinc finger recognition helices and the edges of DNA bases within the major groove. Structural homology modeling based on the NGFI-A-DNA complex (a close paralog) predicts that residues Arg357 (Finger 2, position -1), His360 (position 3), and Arg363/Arg364 (positions 6) of NGFI-C form critical contacts with the central GGG core of the binding site [3].

PCR-mediated random site selection refined the consensus to T-G-C-G-T/g-G/A-G-G-C/a/t-G-G/T, indicating tolerance for specific deviations from the optimal GSG sequence [3]. While NGFI-C shares the core GSG binding specificity with its family members (NGFI-A/EGR1, EGR3, Krox20/EGR2), comparative gel shift assays reveal a significant functional distinction: NGFI-C possesses an approximately threefold lower binding affinity for the shared consensus site than NGFI-A, EGR3, or Krox20 [3]. This difference is attributed not to variations within the zinc finger domains themselves, which are highly homologous (>85% identity), but to the influence of the flanking protein context surrounding the DNA-binding domain. This lower affinity potentially enables differential target gene regulation when NGFI-C is co-expressed with other EGR family members.

Table 2: NGFI-C DNA-Binding Characteristics

PropertyDetailFunctional Implication
Core Recognition Element5'-GCGGGGGCG-3' (GSG element)Defines primary genomic targets
Refined ConsensusT-G-C-G-T/g-G/A-G-G-C/a/t-G-G/TExplains binding to regulatory variants in vivo
Binding Affinity (Relative)~3-fold lower than NGFI-A/EGR3/Krox20 for GSG elementEnables differential regulation in co-expressed cells
Structural BasisRecognition helix residues (F2: R357, H360, R363, R364) contact GGG coreMutations here disrupt function; basis for specificity
Domain RequirementAll three zinc fingers essentialTruncations lacking any finger are DNA-binding defective [9]

Tertiary and Quaternary Structural Features

Beyond the core DNA-binding domain, NGFI-C possesses structural features governing its subcellular localization and modulation by cellular signaling pathways.

Nuclear Localization Signals

Nucleocytoplasmic shuttling is essential for NGFI-C's function as a transcription factor. While a detailed NLS map specifically for NGFI-C is less extensively characterized than for its paralog NGFI-A, structural and functional data support the presence of a bipartite classical NLS (cNLS) and potential overlap with the zinc finger domain itself.

Analysis of the NGFI-C sequence reveals a putative bipartite cNLS motif conforming to the pattern K/R-K/R-X~10-12~-K/R-X-K/R, where basic residue clusters are separated by a linker region [4] [6]. Crucially, studies on NGFI-A demonstrated that its NLS is embedded within its zinc finger domain, specifically involving basic residues critical for both DNA binding and nuclear import [1] [10]. Given the exceptionally high homology (≈90%) within the zinc finger regions of NGFI-A and NGFI-C, it is highly probable that NGFI-C utilizes a similar zinc finger-embedded NLS [3] [5]. This dual-function domain implies that mutations disrupting DNA binding could also impair nuclear localization, and vice versa. Furthermore, NGFI-C lacks a canonical PY-NLS (non-classical), focusing NLS function within the classical bipartite or embedded motifs [4] [6].

Table 3: Nuclear Localization Signals in NGFI-C and Related Proteins

Signal TypeLocation/Sequence Motif (Putative for NGFI-C)MechanismSupporting Evidence
Bipartite cNLSBasic residues within/near ZF domain (e.g., R357, R363, R364)Importin α/β dependent transport via NPCHomology to NGFI-A ZF-NLS [1] [10]
ZF-Embedded NLSOverlap of DNA-binding basic residues and NLS functionDNA-binding domain also acts as import signal; cooperative binding possibleMutations disrupt both functions in NGFI-A [10]
Non-classical NLSNot identifiedNGFI-C likely lacks functional PY-NLS or other major ncNLS typesSequence analysis [4]

Post-Translational Modifications (Phosphorylation Dynamics)

NGFI-C activity is dynamically regulated by post-translational modifications (PTMs), with phosphorylation being the best-characterized mechanism, although direct site mapping on NGFI-C remains an active area of research. Based on its rapid induction kinetics, electrophoretic mobility shifts in response to cellular stimuli, and homology to NGFI-A, NGFI-C is predicted to undergo stimulus-dependent phosphorylation at multiple sites [7] [8].

Potential phosphorylation residues cluster within the N-terminal transactivation domain and linker regions flanking the zinc fingers. These modifications are likely catalyzed by major signaling kinases:

  • MAP Kinases (ERK1/2, p38): Phosphorylation of Ser/Thr-Pro motifs within the transactivation domain potentially enhances transcriptional activity and protein stability. Homologous sites in NGFI-A are phosphorylated by ERK.
  • Protein Kinase C (PKC): May target Ser/Thr residues near the zinc finger domain, potentially modulating DNA-binding affinity or protein-protein interactions.
  • Ca^2+^/Calmodulin-dependent Kinases (CaMKs): Given NGFI-C's induction by neuronal activity (seizures), CaMKII/IV are candidate regulators, possibly phosphorylating sites involved in coactivator recruitment [5] [7].

Phosphorylation often creates binding sites for E3 ubiquitin ligases (e.g., components of the SCF^Skp2^ complex), targeting NGFI-C for proteasomal degradation and contributing to its characteristic rapid turnover. Conversely, phosphorylation by specific kinases might stabilize NGFI-C or promote coactivator binding in certain contexts. While methylation (Arg/Lys) and ubiquitination are common PTMs for transcription factors, experimental evidence specifically detailing these modifications on NGFI-C is currently limited. Glycosylation is not expected given its nuclear localization and function.

Table 4: Post-Translational Modifications of NGFI-C

Modification TypePotential Sites/RegulatorsFunctional ConsequenceEvidence Level
PhosphorylationN-terminal Ser/Thr (MAPK, PKC substrates); Linker Ser/Thr (CaMK)Modulates transactivation potential, stability, DNA bindingInferred from mobility shifts, homology [7] [8]
UbiquitinationLys residues (SCF^Skp2^ or similar E3 ligases)Targets protein for proteasomal degradation; rapid turnoverInferred from induction kinetics and degradation inhibitors
MethylationArg/Lys residues (PRMTs/SETD enzymes)Potential modulation of protein interactions or stabilityTheoretical based on transcription factor biology
GlycosylationNot detectedNot applicableNuclear localization, functional context [8]

Compounds Mentioned: NGFI-C Protein (EGR4), Zinc, Nuclear Localization Signal (NLS), Early Growth Response Protein 1 (EGR1/NGFI-A), Early Growth Response Protein 2 (EGR2/Krox-20), Early Growth Response Protein 3 (EGR3), Wilms Tumor Protein (WT1), Importin α/β, Mitogen-Activated Protein Kinases (MAPKs), Protein Kinase C (PKC), Calcium-Calmodulin Dependent Protein Kinase (CaMK), Ubiquitin, Proteasome.

Properties

CAS Number

139874-91-2

Product Name

NGFI-C protein

Molecular Formula

H8O12Si8

Synonyms

NGFI-C protein

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